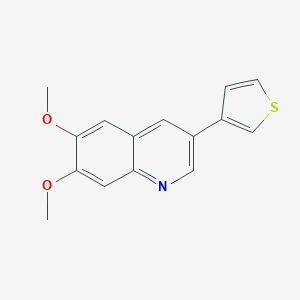

6,7-Dimethoxy-3-(thiophen-3-yl)quinoline

Übersicht

Beschreibung

RPR-101511, auch bekannt als RPR-101511A, ist ein niedermolekulares Medikament, das von Rhône-Poulenc Rorer, Inc. entwickelt wurde. Es wirkt als Antagonist des Plättchenwachstumsfaktorrezeptors und als Rezeptorprotein-Tyrosinkinase-Inhibitor. Diese Verbindung wurde hauptsächlich auf ihre potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht, insbesondere bei der Behandlung von Gefäßrestenos .

Herstellungsmethoden

Die Synthesewege und Reaktionsbedingungen für RPR-101511 sind in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung ein niedermolekulares Molekül mit der Summenformel C15H13NO2S ist

Vorbereitungsmethoden

The synthetic routes and reaction conditions for RPR-101511 are not extensively detailed in publicly available sources. it is known that the compound is a small molecule with the molecular formula C15H13NO2S

Analyse Chemischer Reaktionen

RPR-101511 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So könnte die Oxidation von RPR-101511 zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

RPR-101511 wurde umfassend auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung der Hemmung von Rezeptorprotein-Tyrosinkinasen und Plättchenwachstumsfaktorrezeptoren.

Biologie: Die Verbindung wird verwendet, um zelluläre Signalwege und die Rolle von Wachstumsfaktoren bei der Zellproliferation und -differenzierung zu untersuchen.

Industrie: Die inhibitorischen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente, die auf ähnliche Pfade abzielen.

Wirkmechanismus

RPR-101511 übt seine Wirkung aus, indem es die Aktivität von Plättchenwachstumsfaktorrezeptoren und Rezeptorprotein-Tyrosinkinasen hemmt. Diese Rezeptoren spielen eine entscheidende Rolle bei zellulären Signalwegen, die das Zellwachstum, die Proliferation und die Differenzierung regulieren. Durch die Blockierung dieser Rezeptoren kann RPR-101511 die Aktivierung von nachgeschalteten Signalmolekülen wie dem extrazellulären signalregulierten Kinase 1/2 (ERK1/2) verhindern, die am Gefäßumbau und anderen zellulären Prozessen beteiligt sind .

Wirkmechanismus

RPR-101511 exerts its effects by inhibiting the activity of platelet-derived growth factor receptors and receptor protein-tyrosine kinases. These receptors play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. By blocking these receptors, RPR-101511 can prevent the activation of downstream signaling molecules, such as extracellular signal-regulated kinase 1/2, which are involved in vascular remodeling and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

RPR-101511 ist in seiner dualen inhibitorischen Wirkung auf Plättchenwachstumsfaktorrezeptoren und Rezeptorprotein-Tyrosinkinasen einzigartig. Ähnliche Verbindungen umfassen:

Imatinib: Ein bekannter Tyrosinkinase-Inhibitor, der zur Behandlung von chronisch myeloischer Leukämie und gastrointestinalen Stromatumoren eingesetzt wird.

Sunitinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung von Nierenzellkarzinom und Imatinib-resistentem gastrointestinalen Stromatumor eingesetzt wird.

Sorafenib: Ein Multikinase-Inhibitor, der zur Behandlung von Leber-, Nieren- und Schilddrüsenkrebs eingesetzt wird.

Im Vergleich zu diesen Verbindungen liegt der Schwerpunkt von RPR-101511 auf Herz-Kreislauf-Erkrankungen, insbesondere auf Gefäßrestenos, was es zu einem einzigartigen Kandidaten für therapeutische Anwendungen in diesem Bereich macht .

Biologische Aktivität

6,7-Dimethoxy-3-(thiophen-3-yl)quinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure which includes two methoxy groups and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The structure of this compound features:

- Quinoline Core : A nitrogen-containing heterocycle that is prevalent in many natural products and pharmaceuticals.

- Methoxy Groups : Located at positions 6 and 7, enhancing lipophilicity and potentially increasing bioactivity.

- Thienyl Group : Positioned at position 3, contributing to the compound's unique interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

- Cytotoxicity : Studies have shown that compounds with thiophene substitutions can demonstrate enhanced cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

The mechanisms underlying the anticancer effects of this compound may involve:

- Inhibition of Topoisomerases : These enzymes are critical for DNA replication and transcription; inhibition can lead to cell death.

- Cell Cycle Regulation : The compound may affect key regulatory proteins involved in cell cycle progression.

Antimicrobial Activity

Similar quinoline derivatives have shown promising antimicrobial properties. The presence of methoxy groups enhances solubility and interaction with microbial targets.

Synthesis Methods

Several synthetic approaches have been developed for producing this compound:

- Conventional Heating : Traditional methods often yield lower efficiency.

- High Pressure Techniques : Recent advancements utilize high-pressure conditions to improve yield and reduce reaction times .

Case Studies

- Study on Antimalarial Activity : A related study demonstrated that quinoline derivatives could be modified to enhance antiplasmodial activity against malaria parasites. For example, fluorinated analogues showed improved efficacy compared to their methoxylated counterparts .

- Cytotoxicity Evaluation : An investigation into the cytotoxic effects of various quinoline derivatives revealed that those similar to this compound exhibited significant inhibition of growth in multiple cancer cell lines .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Drug Development : As a lead compound in designing new anticancer or antimicrobial agents.

- Pharmacological Research : Further studies are warranted to explore its mechanisms of action and therapeutic potential.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-thiophen-3-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGRQYJJHXVWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146535-06-0 | |

| Record name | RPR-101511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPR-101511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568TMU9H2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.